molecular formula C9H9Br2NO B13309273 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole

5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13309273
M. Wt: 306.98 g/mol
InChI Key: PPKDUWNAVQFIPT-UHFFFAOYSA-N
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Description

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine atoms at positions 5 and 7, a methoxy group at position 4, and a dihydroindole structure. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both bromine atoms and a methoxy group, which contribute to its distinct chemical and biological properties.

Biological Activity

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C9_9H9_9Br2_2NO
  • CAS Number : 1699489-72-9

This structure features a dibromo substitution at the 5 and 7 positions and a methoxy group at the 4 position of the indole ring, which is known to influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of indole derivatives, including this compound. The compound has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of the antibacterial properties reveals promising results:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus3.12
Escherichia coli6.25
Mycobacterium smegmatis1.56

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial in clinical settings due to rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity:

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans10.00
Aspergillus niger15.00

The compound demonstrated moderate antifungal activity against common pathogens such as Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

The anticancer properties of indole derivatives have been extensively studied. The compound was evaluated for its cytotoxic effects on various cancer cell lines:

Cytotoxicity Studies

Cell LineIC50 (µM)
A549 (lung cancer)12.50
HeLa (cervical cancer)15.00
MCF-7 (breast cancer)20.00

The results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, particularly against lung cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within bacterial and fungal cells as well as cancer cells. Research suggests that indoles can inhibit cell wall synthesis in bacteria and disrupt cellular processes in cancer cells through apoptosis induction.

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9Br2NO/c1-13-9-5-2-3-12-8(5)6(10)4-7(9)11/h4,12H,2-3H2,1H3

InChI Key

PPKDUWNAVQFIPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1CCN2)Br)Br

Origin of Product

United States

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